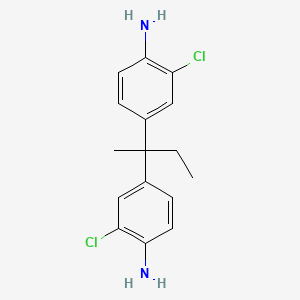
2,2-Bis(4-amino-3-chlorophenyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-amino-3-chlorophenyl)butane is an organic compound with the molecular formula C₁₆H₁₈Cl₂N₂ It is characterized by the presence of two amino groups and two chlorine atoms attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-amino-3-chlorophenyl)butane typically involves the reaction of 4-amino-3-chlorobenzaldehyde with butane-2,2-diol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
2,2-Bis(4-amino-3-chlorophenyl)butane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,2-Bis(4-amino-3-chlorophenyl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 2,2-Bis(4-amino-3-chlorophenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2,2-Bis(4-amino-3-bromophenyl)butane: Similar structure but with bromine atoms instead of chlorine.
2,2-Bis(4-amino-3-methylphenyl)butane: Similar structure but with methyl groups instead of chlorine.
2,2-Bis(4-amino-3-fluorophenyl)butane: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
2,2-Bis(4-amino-3-chlorophenyl)butane is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
属性
CAS 编号 |
56079-11-9 |
|---|---|
分子式 |
C16H18Cl2N2 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
4-[2-(4-amino-3-chlorophenyl)butan-2-yl]-2-chloroaniline |
InChI |
InChI=1S/C16H18Cl2N2/c1-3-16(2,10-4-6-14(19)12(17)8-10)11-5-7-15(20)13(18)9-11/h4-9H,3,19-20H2,1-2H3 |
InChI 键 |
SFXBTVLZBMFRBF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=CC(=C(C=C1)N)Cl)C2=CC(=C(C=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



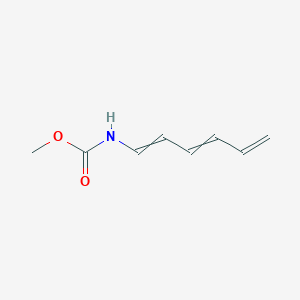
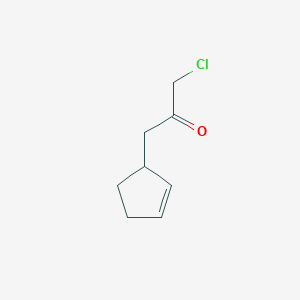
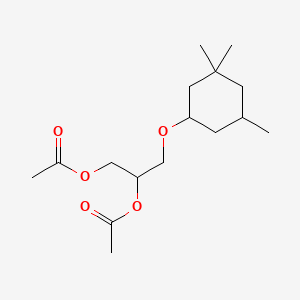
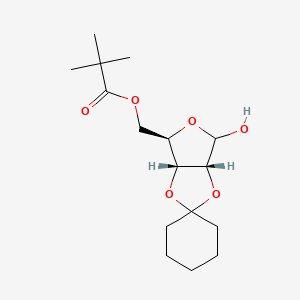
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
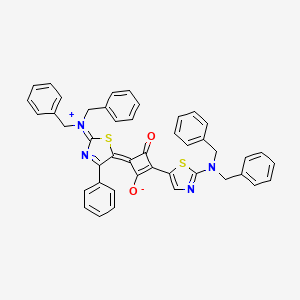

![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
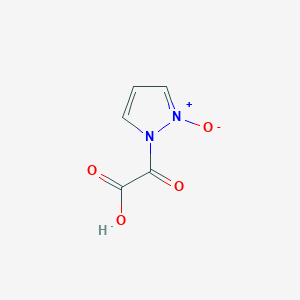
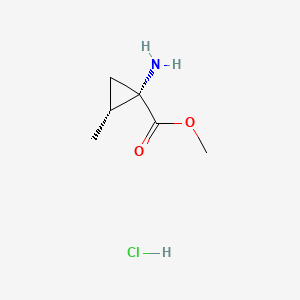
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
